Tazarotenic acid sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

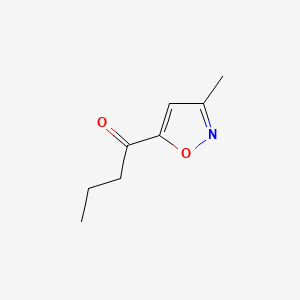

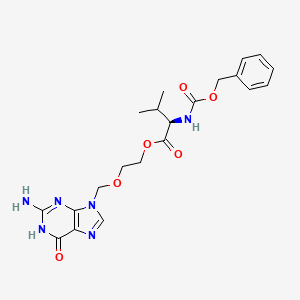

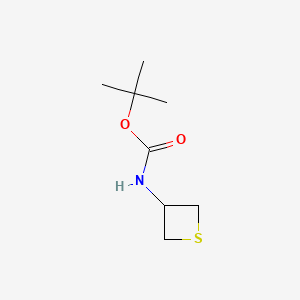

Tazarotenic acid sulfone is a molecule with the formula C19H17NO4S . It is a metabolite of Tazarotene, which is a prodrug that is rapidly converted to tazarotenic acid . Tazarotenic acid is a thiochromane that is acetylene in which the hydrogens are replaced by 5-carboxypyridin-2-yl and 4,4-dimethylthiochroman-6-yl groups .

Synthesis Analysis

Tazarotene is metabolized rapidly to tazarotenic acid, which is subsequently metabolized to an inactive sulfoxide and sulfone . The oxidative metabolites of tazarotenic acid, whose formation are catalyzed by CYP26A1 and CYP26B1, were characterized using recombinant enzymes .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H17NO4S . The exact structure can be found in the PubChem database .Chemical Reactions Analysis

Tazarotenic acid is oxidatively metabolized by CYP26A1 and CYP26B1 on the predicted moiety, with in vitro rates of metabolite formation by CYP26A1 and CYP26B1 being the highest across a panel of enzymes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 355.4 g/mol . More detailed physical and chemical properties can be found in the PubChem database .Scientific Research Applications

Metabolism of Tazarotenic Acid : Tazarotenic acid is converted to its inactive sulfoxide metabolite primarily through the action of cytochrome P450 2C8 and flavin-containing monooxygenases in human liver microsomes (Attar et al., 2003).

Disposition and Biotransformation : Oral administration of tazarotene leads to the formation of tazarotenic acid, which is the major circulating metabolite in the blood. A significant portion of this metabolite is further oxidized to tazarotenic acid sulfoxide and excreted in urine (Attar et al., 2005).

Clinical Pharmacokinetics : Tazarotene undergoes rapid hydrolysis to tazarotenic acid, which does not accumulate in adipose tissue. It is rapidly eliminated via urinary and fecal pathways with a terminal half-life of about 18 hours (Tang-Liu et al., 1999).

Degradation Chemistry : Tazarotene shows instability under acidic, basic hydrolytic, oxidative, and photolytic conditions. Tazarotenic acid is a major degradation product and active metabolite under these conditions (Singh et al., 2020).

Receptor-Selective Activity : Tazarotenic acid, formed from tazarotene, binds to retinoic acid receptors in human skin, showing selectivity for RARβ and RARγ subtypes. This selectivity potentially limits undesirable effects at the receptor level (Chandraratna, 1996).

Treatment of Psoriasis and Acne Vulgaris : Tazarotenic acid is used in the treatment of psoriasis and acne vulgaris, where it normalizes keratinocyte differentiation, reverses hyperproliferation, and has anti-inflammatory effects (Chandraratna, 1997).

Deesterification in Human Blood and Liver : Tazarotene undergoes hydrolysis to tazarotenic acid in human blood and liver microsomes. The hydrolysis involves paraoxon-inhibitable forms of esterases (Madhu et al., 1997).

Topical Therapy : Tazarotene, as a pro-drug of tazarotenic acid, has shown efficacy in treating psoriasis, acne vulgaris, and photoaging when used topically (Guenther, 2002).

Mechanism of Action

Target of Action

Tazarotenic acid sulfone, like its parent compound Tazarotene, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARα, RARβ, and RARγ . It shows relative selectivity for rarβ and rarγ . These receptors play a crucial role in regulating cell growth and differentiation .

Mode of Action

It is known that the active form of the drug binds to the rars and may modify gene expression . This interaction with the RARs results in changes in the growth and differentiation of cells .

Biochemical Pathways

Upon topical application, Tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid .

Pharmacokinetics

The systemic bioavailability of Tazarotene (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

Tazarotene has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . It is used to treat psoriasis, acne, and sun-damaged skin .

Action Environment

The efficacy of Tazarotene can be influenced by environmental factors. For instance, the therapy is more effective when used with the daily application of sunscreen . Additionally, the systemic bioavailability of Tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) due to decreases in plaque elevation and scaling resulting from successful treatment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Tazarotenic Acid Sulfone is metabolized from Tazarotene in the human liver by CYP2C8 and FMO . The metabolization process involves the conversion of Tazarotene to its active form, Tazarotenic Acid, through esterase hydrolysis . This active metabolite then undergoes further metabolism to its sulfoxide and other polar metabolites .

Cellular Effects

This compound, as a metabolite of Tazarotene, may share similar cellular effects. Tazarotene has been shown to inhibit the growth of various human tumor cell lines . It is also known to regulate gene transcription , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tazarotene, from which this compound is metabolized, is an acetylenic retinoid that binds selectively to the retinoid receptors RARβ and RARγ . This binding interaction with biomolecules can lead to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Tazarotene, the parent compound of this compound, has been observed to peak rapidly within 1–3 h of dosing and thereafter declined quickly . The Cmax and AUC values on day 0, and weeks 2 and 4 were similar indicating no drug accumulation

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. The parent compound Tazarotene has been studied in clinical trials, where it was well-tolerated when administered daily for 12 weeks

Metabolic Pathways

This compound is metabolized from Tazarotene through esterase hydrolysis . The active metabolite, Tazarotenic Acid, is further metabolized in the skin and, after systemic absorption, hepatically metabolized to sulfoxides, sulfones, and other polar products for elimination .

Transport and Distribution

More than 99% of Tazarotenic Acid, the active metabolite of Tazarotene, in the blood binds to plasma proteins, the most predominant being albumin . The volume of distribution (V D) for Tazarotene is 26.1 L/kg and the V D for Tazarotenic Acid is 1.97 L/kg . These findings suggest that this compound may have similar transport and distribution characteristics.

properties

IUPAC Name |

6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSJBSLKHBITIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603952-63-2 |

Source

|

| Record name | Tazarotenic acid sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZAROTENIC ACID SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3X0V37NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)